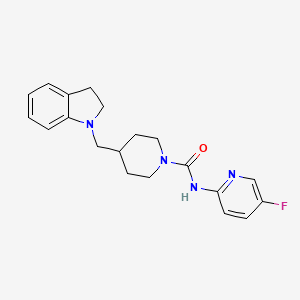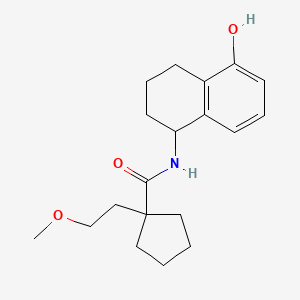![molecular formula C17H17NO2S B6940590 spiro[2H-indole-3,4'-oxane]-1-yl(thiophen-2-yl)methanone](/img/structure/B6940590.png)
spiro[2H-indole-3,4'-oxane]-1-yl(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2H-indole-3,4’-oxane]-1-yl(thiophen-2-yl)methanone is a spirocyclic compound that features a unique structure combining an indole and an oxane ring system. This compound is part of a broader class of spiroindole and spirooxindole scaffolds, which are known for their significant biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2H-indole-3,4’-oxane]-1-yl(thiophen-2-yl)methanone typically involves multicomponent reactions. One common method is the [3+2] cycloaddition reaction, which can be catalyzed by various reagents such as β-cyclodextrin in an aqueous medium . Another approach involves the use of cesium carbonate to facilitate the reaction between indol-2-ones and pyridinium bromides .
Industrial Production Methods
These methods often involve optimizing reaction conditions to achieve high yields and purity, using scalable and cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-indole-3,4’-oxane]-1-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals to form aromatic ketones.
Reduction: Reduction reactions can be used to modify the functional groups on the spirocyclic structure.
Substitution: Substitution reactions can introduce different functional groups onto the indole or oxane rings.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield aromatic ketones, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
Spiro[2H-indole-3,4’-oxane]-1-yl(thiophen-2-yl)methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of spiro[2H-indole-3,4’-oxane]-1-yl(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to its observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiroindole and spirooxindole derivatives, such as:
- Spiro[indoline-3,2′-quinazoline]-2,4′ (3′H)-dione
- Spirotryprostatin A and B
- Pteropodine and Isopteropodine
Uniqueness
What sets spiro[2H-indole-3,4’-oxane]-1-yl(thiophen-2-yl)methanone apart is its specific combination of an indole and oxane ring system with a thiophen-2-yl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
spiro[2H-indole-3,4'-oxane]-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-16(15-6-3-11-21-15)18-12-17(7-9-20-10-8-17)13-4-1-2-5-14(13)18/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDVAEVONFVATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(C3=CC=CC=C23)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B6940514.png)
![N-(5-fluoropyridin-2-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6940515.png)
![1-[1-(2,6-Difluorophenyl)pyrrolidin-3-yl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B6940521.png)
![1-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B6940525.png)


![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B6940548.png)
![1-(furan-3-yl)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]ethanamine](/img/structure/B6940555.png)
![N-[[3-[2-(dimethylamino)ethoxy]phenyl]methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B6940569.png)
![N-(1-cyclopentyl-2,2,2-trifluoroethyl)-2-methyl-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B6940575.png)
![(2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6940581.png)
![1-spiro[2H-indole-3,4'-oxane]-1-yl-4-thiophen-2-ylbutan-1-one](/img/structure/B6940587.png)
![4-methyl-N-[2-(4-methylpiperidin-1-yl)propyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6940608.png)
![3-(furan-2-yl)-1-spiro[2H-indole-3,4'-oxane]-1-ylpropan-1-one](/img/structure/B6940615.png)
